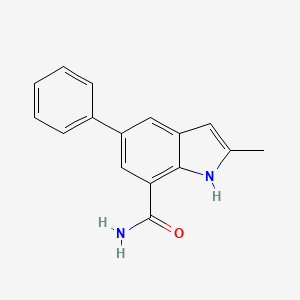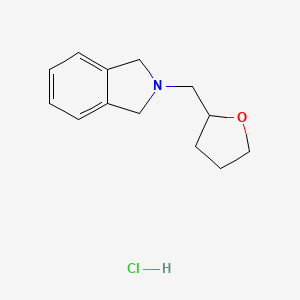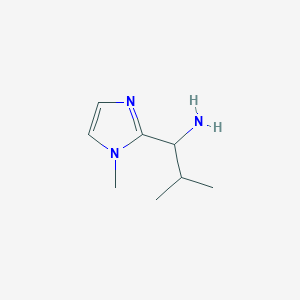
2-Methyl-5-phenyl-1H-indole-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-phenyl-1H-indole-7-carboxamide is a chemical compound with wide-ranging scientific applications. It is used for the preparation of potential fructose bisphosphatase inhibitors . The molecular formula of this compound is C16H14N2O and it has a molecular weight of 250.29 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a pyrrole ring, which is a characteristic of indole compounds . The molecular weight of this compound is 250.29 g/mol .Chemical Reactions Analysis
Indole derivatives, including this compound, are used as reactants in various chemical reactions. For instance, they are used for the preparation of (indolylamino)thienopyridine-carbonitriles using substitution and Suzuki cross-coupling as potential protein kinase Cθ inhibitors .Wissenschaftliche Forschungsanwendungen
Indole Synthesis Methods
The synthesis of indole derivatives, including compounds structurally related to 2-Methyl-5-phenyl-1H-indole-7-carboxamide, is a critical area of research due to their wide range of biological activities. New methods for indole synthesis have been developed, reflecting the importance of these compounds in organic chemistry and pharmaceutical research. These methods are classified based on the type of bond formation involved in constructing the indole ring, highlighting the versatility of indole synthesis strategies (Taber & Tirunahari, 2011).
Antimicrobial and Antiviral Applications
Indolylarylsulfones, a class of compounds including indole derivatives, have shown potent activity against human immunodeficiency virus type 1 (HIV-1) as non-nucleoside reverse transcriptase inhibitors. The structure-activity relationship (SAR) studies of these compounds provide insights into the design of new antiviral agents, demonstrating the potential of indole derivatives in treating viral infections (Famiglini & Silvestri, 2018).
Pharmacological Profile Enhancement
Research on the stereochemistry of phenylpiracetam and its derivatives emphasizes the significance of indole-based compounds in enhancing pharmacological profiles. Enantiomerically pure derivatives have been explored for their cognitive-enhancing effects, showcasing the therapeutic potential of indole derivatives in central nervous system disorders (Veinberg et al., 2015).
Synthesis and Biological Significance
A comprehensive review of indole derivatives synthesis and their biological significance underscores the diverse pharmacological activities of these compounds. Indole derivatives exhibit anticancer, antimicrobial, antimalarial, antiviral, and various other activities, highlighting their role in drug discovery and development (Padmavathi et al., 2021).
AMPK Activation and Independent Effects
The study of AICAr, a compound utilized for AMPK activation, reveals important insights into AMPK-dependent and independent effects on metabolism and cancer. While not a direct indole derivative, this research exemplifies the investigation of compound mechanisms relevant to the pharmacological effects of indole derivatives (Visnjic et al., 2021).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes that contribute to their biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
The broad-spectrum biological activities of indole derivatives suggest that they may have diverse molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
2-Methyl-5-phenyl-1H-indole-7-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, forming hydrogen bonds that can inhibit their activity. For instance, the carboxamide moiety at positions 2 and 3 of indole derivatives has been shown to inhibit enzymes such as HIV-1 protease and renin . Additionally, this compound can interact with proteins involved in cell signaling pathways, potentially altering their function and leading to various biological effects.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell viability, reduce lactate dehydrogenase leakage, and modulate intracellular glucose content . These effects suggest that this compound may play a role in regulating cellular metabolism and energy production. Furthermore, it has been shown to impact cell signaling pathways, potentially leading to changes in gene expression and cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, forming hydrogen bonds that inhibit their activity . This inhibition can lead to changes in cellular processes, such as glucose metabolism and ATP production . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that it can improve cell viability and reduce oxidative stress in hypoxic-ischemic brain injury models The stability and degradation of this compound in laboratory conditions are crucial factors that can influence its long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to reduce the incidence of diabetes and improve glucose homeostasis in nonobese diabetic mice Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate glucose metabolism and ATP production . The presence of the carboxamide moiety in its structure allows it to form hydrogen bonds with various enzymes, potentially inhibiting their activity and altering metabolic flux
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its biological activity. It has been shown to have high blood-brain barrier permeability, suggesting that it can effectively reach and accumulate in brain tissues . The interaction of this compound with transporters and binding proteins may also play a role in its localization and distribution within the body.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The presence of the carboxamide moiety in its structure allows it to interact with various biomolecules, potentially influencing its localization within cells
Eigenschaften
IUPAC Name |
2-methyl-5-phenyl-1H-indole-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-10-7-13-8-12(11-5-3-2-4-6-11)9-14(16(17)19)15(13)18-10/h2-9,18H,1H3,(H2,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYNRGGGSGROCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2N1)C(=O)N)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584158 |
Source


|
| Record name | 2-Methyl-5-phenyl-1H-indole-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943607-57-6 |
Source


|
| Record name | 2-Methyl-5-phenyl-1H-indole-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Methylphenyl)sulfonyl]indolin-6-amine](/img/structure/B1317406.png)









